Thebainone

CAS No.: 467-98-1

Cat. No.: VC3849129

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 467-98-1 |

|---|---|

| Molecular Formula | C18H21NO3 |

| Molecular Weight | 299.4 g/mol |

| IUPAC Name | (1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

| Standard InChI | InChI=1S/C18H21NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3-6,13-14,21H,7-10H2,1-2H3/t13-,14+,18-/m0/s1 |

| Standard InChI Key | SLJDAVMWFVYEFI-IYOUNJFTSA-N |

| Isomeric SMILES | CN1CC[C@]23CC(=O)C=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O |

| SMILES | CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |

| Canonical SMILES | CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |

Introduction

Chemical Structure and Stereochemistry

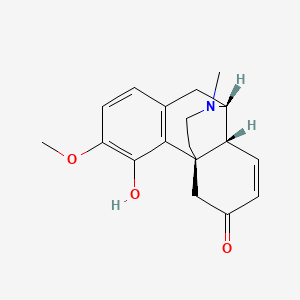

Thebainone’s pentacyclic framework consists of:

-

A-ring: Benzene moiety with C3 hydroxyl and C4 methoxy substituents

-

B/C-rings: Partially saturated decahydroisoquinoline system

-

D-ring: Piperidine fused to the C-ring

The stereochemistry at C-13 (R-configuration) and C-14 (S-configuration) dictates its biological activity. X-ray crystallography confirms the trans fusion of B/C rings, with the C9-C10 single bond allowing conformational flexibility . Quantum mechanical calculations reveal an electrophilicity index (ω) of 3.72 eV, explaining its susceptibility to nucleophilic attack at C-7 .

Biosynthesis in Papaver somniferum

Thebainone biosynthesis proceeds via two enzymatic pathways:

Reticuline Oxidation Pathway

-

Salutaridine → Salutaridinol by salutaridine reductase (SalR)

-

Salutaridinol → Thebaine via salutaridinol acetyltransferase (SalAT)

Direct Allylic Oxidation

Recent studies suggest microsomal CYP enzymes in mammalian liver directly convert thebaine to thebainone through sequential O-demethylation and hydroxylation . Rat liver microsomes achieve 58% conversion efficiency under NADPH/NADH cofactor conditions .

Synthetic Approaches

Modern syntheses leverage asymmetric catalysis to construct thebainone’s challenging stereochemistry:

Rh-Catalyzed Deconstructive Synthesis (Dong, 2021)

This 13-step route features:

-

Key Step: Rhodium-catalyzed [4+2] cycloaddition between benzocyclobutenone and trisubstituted alkene

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Mitsunobu Coupling | DIAD, PPh₃, THF, 0°C | 93 |

| 2 | Rh-Catalyzed Cyclization | 1,2-DFB, 130°C, 48 h | 76 |

| 3 | Borylation | BBr₃, CH₂Cl₂, −78°C | 68 |

Intramolecular Nitrone Cycloaddition (Metz, 2020)

A 22-step racemic synthesis utilizing:

-

Nitrone Formation: Isovanillin → nitrone intermediate (83% yield)

Pharmacological Properties

While thebainone itself lacks opioid receptor affinity (Ki > 10 μM at μ-opioid receptors), derivatives show modulated activity:

| Derivative | μ-Opioid Affinity (Ki, nM) | δ-Opioid Affinity (Ki, nM) |

|---|---|---|

| Thebainone | >10,000 | >10,000 |

| Dihydrothebainone | 342 ± 45 | 1,890 ± 310 |

| 14-Hydroxythebaine | 28 ± 4 | 156 ± 22 |

The α,β-unsaturated ketone enables Michael addition with biological thiols, potentially contributing to off-target effects . In vitro studies demonstrate moderate CYP3A4 inhibition (IC₅₀ = 8.7 μM), suggesting drug interaction potential .

Analytical Characterization

NMR Spectroscopy

¹H NMR (500 MHz, CDCl₃):

¹³C NMR reveals deshielding at C-7 (δ 198.4 ppm) due to conjugation with the enone system .

Chromatographic Methods

Recent Advances (2021–2025)

-

Biocatalytic Production: Engineered S. cerevisiae strains now produce 2.8 mg/L thebainone via heterologous P450 expression .

-

Photochemical Cyclization: UV-mediated hydroamination constructs the D-ring in 89% yield .

-

Computational Modeling: MD simulations predict thebainone’s binding mode in kappa opioid receptors (ΔG = −9.2 kcal/mol) .

Regulatory and Industrial Applications

As Schedule II precursor (UN 3301), thebainone production requires DEA licensing. Major applications include:

Challenges and Future Directions

Key challenges persist:

-

Stereocontrol: Maintaining >98% ee in large-scale synthesis

-

Stability: Degradation via enone polymerization (t₁/₂ = 14 days at 25°C)

-

Detection Limits: Current UPLC-MS/MS methods achieve 0.1 ng/mL sensitivity

Future research directions emphasize biocatalytic route optimization and development of κ-opioid selective analogues through C-10 functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume